5-Decyano5-Carboxymilrinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

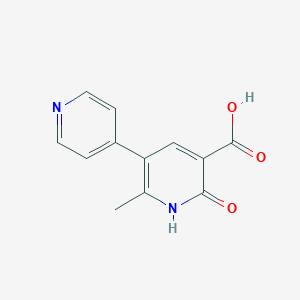

6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-7-9(8-2-4-13-5-3-8)6-10(12(16)17)11(15)14-7/h2-6H,1H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWACACMBUVITDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C(=O)O)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 5-Decyano-5-Carboxymilrinone: A Novel Milrinone Analog

Executive Summary

Milrinone, a potent phosphodiesterase 3 (PDE3) inhibitor, is a critical therapeutic agent for acute decompensated heart failure.[1][2] Its positive inotropic and vasodilatory effects are well-documented, but opportunities exist for the development of analogs with modified physicochemical properties that could lead to new therapeutic applications or improved formulation characteristics.[3][4] This guide details the proposed synthesis and comprehensive characterization of a novel analog, 5-Decyano-5-Carboxymilrinone. By replacing the C5-nitrile group of the milrinone core with a carboxylic acid moiety, we anticipate significant changes in solubility, polarity, and metabolic profile. This structural modification also introduces a versatile chemical handle for future derivatization, enabling the creation of prodrugs or targeted conjugates.

This document provides a robust, two-step synthetic strategy commencing with the established synthesis of milrinone, followed by a proposed acid-catalyzed hydrolysis of the nitrile group. We present detailed, step-by-step experimental protocols designed for reproducibility and validation. Furthermore, a comprehensive analytical workflow is outlined for the structural confirmation and purity assessment of the final compound, leveraging techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide is intended for researchers in medicinal chemistry and drug development, offering a complete scientific framework for the creation and validation of this promising new molecule.

Introduction and Rationale

Milrinone: A Pillar in Cardiotonic Therapy

Milrinone (1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile) exerts its therapeutic effects by selectively inhibiting the PDE3 enzyme in cardiac and vascular smooth muscle.[4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. In the heart, elevated cAMP enhances intracellular calcium levels, resulting in increased myocardial contractility (positive inotropy).[5] In vascular smooth muscle, it promotes relaxation, leading to vasodilation and a reduction in both preload and afterload.[3] This dual mechanism of action makes milrinone an effective agent for the short-term management of severe heart failure.[1][6]

Scientific Case for 5-Decyano-5-Carboxymilrinone

The development of novel milrinone analogs is driven by the pursuit of compounds with enhanced pharmacological profiles.[7][8] The strategic replacement of the cyano group at the C5 position with a carboxylic acid is a compelling modification for several reasons:

-

Altered Pharmacokinetics: The introduction of a highly polar carboxylic acid group is expected to significantly increase the aqueous solubility and alter the lipophilicity of the molecule compared to milrinone. This could impact its volume of distribution, protein binding, and renal clearance.[4]

-

New Formulation Possibilities: Enhanced solubility may facilitate the development of new intravenous formulations or alternative delivery systems.

-

Metabolic Stability: The nitrile group can be subject to metabolic transformations. Its replacement with a more stable carboxylic acid may result in a more predictable metabolic profile.

-

A Handle for Prodrug Design: The carboxylic acid functionality is an ideal anchor for creating ester or amide prodrugs. This strategy could be employed to improve oral bioavailability, a historical challenge for milrinone, or to achieve targeted drug delivery.[2]

Proposed Synthetic Strategy

The synthesis of 5-Decyano-5-Carboxymilrinone is envisioned as a two-stage process. The core of the strategy relies on leveraging a well-established industrial synthesis for the milrinone precursor, followed by a standard organic transformation to achieve the target molecule.

Retrosynthetic Analysis

Our retrosynthetic approach identifies milrinone as the key intermediate. Milrinone itself can be synthesized via the cyclization of an enaminone intermediate with cyanoacetamide. The final, crucial step is the hydrolysis of the nitrile functional group of milrinone to the desired carboxylic acid. This is a robust and common transformation in organic synthesis.[9][10]

Synthetic Pathway Overview

The forward synthesis begins with the preparation of 1-(4-pyridyl)-2-propanone, which is then converted to an activated enaminone. This intermediate undergoes a base-catalyzed condensation reaction with cyanoacetamide to yield milrinone. The terminal step is the selective hydrolysis of the C5-nitrile under strong acidic conditions to produce 5-Decyano-5-Carboxymilrinone.

Caption: Proposed two-step synthesis of 5-Decyano-5-Carboxymilrinone.

Detailed Experimental Protocols

Disclaimer: These protocols are proposed for research purposes and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials and Reagents

All reagents, including 1-(4-pyridyl)-2-propanone, triethyl orthoformate, acetic anhydride, cyanoacetamide, sodium methoxide, hydrochloric acid, and all solvents should be of analytical grade or higher and purchased from reputable chemical suppliers.

Step 1: Synthesis of Milrinone (I)

This protocol is adapted from established industrial synthesis methods.[11][12]

-

Formation of the Enaminone Intermediate: In a three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-(4-pyridyl)-2-propanone (1.0 eq), triethyl orthoformate (2.0 eq), and acetic anhydride (2.5 eq).

-

Heat the reaction mixture to 90-100 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. Remove the volatile components under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.

-

Cyclization Reaction: Dissolve the crude enaminone intermediate in anhydrous methanol.

-

In a separate flask, prepare a solution of sodium methoxide (4.0 eq) in anhydrous methanol.

-

Add cyanoacetamide (1.2 eq) to the sodium methoxide solution and stir until dissolved.

-

Add the enaminone solution dropwise to the cyanoacetamide/sodium methoxide mixture at room temperature.

-

Heat the resulting mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the formation of the product by TLC.

-

Work-up and Purification: After cooling, neutralize the reaction mixture with glacial acetic acid, which will cause a precipitate to form.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water, followed by cold ethanol, to remove impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., DMF/ethanol) to obtain pure Milrinone (I) as a crystalline solid.[12]

Step 2: Synthesis of 5-Decyano-5-Carboxymilrinone (II)

This protocol is based on standard procedures for the acid-catalyzed hydrolysis of aromatic nitriles.[10][13]

-

Reaction Setup: Suspend Milrinone (I) (1.0 eq) in a mixture of concentrated hydrochloric acid and water (e.g., 6M HCl).

-

Hydrolysis: Heat the suspension to reflux (approx. 100-110 °C) under vigorous stirring. The reaction progress should be monitored by HPLC, observing the disappearance of the milrinone peak and the appearance of a new, more polar product peak. This reaction may require an extended period (12-24 hours) for completion.

-

Isolation and Purification: Cool the reaction mixture in an ice bath. The target product, 5-Decyano-5-Carboxymilrinone, is expected to precipitate from the acidic solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold deionized water to remove residual acid, followed by a wash with a small amount of cold acetone.

-

Dry the product under vacuum to yield the final compound. Further purification can be achieved by recrystallization if necessary.

Physicochemical and Structural Characterization

A rigorous analytical workflow is essential to confirm the identity and purity of the newly synthesized compound.

Caption: Analytical workflow for the characterization of the final product.

High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is the primary technique for assessing the purity of the final compound and monitoring the reaction progress. A reverse-phase (RP) method is appropriate for this class of molecules.[14][15][16]

-

Methodology:

-

Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).[14]

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 25 mM KH2PO4, pH adjusted to 3.0-4.0) is a suitable starting point.[14][15]

-

Flow Rate: 1.0 - 1.5 mL/min.[14]

-

Detection: UV detection at a wavelength where milrinone has significant absorbance (e.g., 220 nm or 326 nm).[14][15]

-

-

Expected Outcome: 5-Decyano-5-Carboxymilrinone is expected to have a shorter retention time than milrinone due to its increased polarity. The final product should show a single major peak with >95% purity by area normalization.

Mass Spectrometry (MS)

-

Rationale: MS provides definitive confirmation of the molecular weight of the synthesized compound.[17][18]

-

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) using an electrospray ionization (ESI) source in positive ion mode is recommended.

-

Expected Outcome: Milrinone has a molecular weight of 211.22 g/mol (C12H9N3O).[19] The hydrolysis reaction involves the addition of two molecules of water (H2O) and the loss of ammonia (NH3) from the nitrile group.

-

C12H9N3O (Milrinone) + 2H2O -> C12H10O3N2 (Target) + NH3

-

Expected Molecular Weight of 5-Decyano-5-Carboxymilrinone: 230.20 g/mol .

-

The ESI-MS spectrum should show a prominent ion corresponding to [M+H]+ at m/z 231.21.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR is the most powerful tool for unambiguous structural elucidation, confirming the conversion of the nitrile to a carboxylic acid.

-

Methodology: Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d6, which can solubilize both the starting material and the product and allows for the observation of exchangeable protons.

-

Expected Outcome (Key Changes from Milrinone):

-

¹H NMR: A new, broad singlet appearing far downfield (>12 ppm) corresponding to the carboxylic acid proton (-COOH). The proton on the pyridone ring adjacent to the new carboxyl group may show a slight shift.

-

¹³C NMR: The disappearance of the nitrile carbon signal (C≡N), typically found around 115-120 ppm.[2] The appearance of a new signal in the characteristic carboxylic acid region (~165-185 ppm).

-

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy provides rapid confirmation of the key functional group transformation.

-

Methodology: The spectrum can be obtained using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Expected Outcome:

-

Disappearance: The sharp, medium-intensity peak characteristic of a nitrile (C≡N) stretch, typically around 2220-2260 cm⁻¹, will be absent in the product spectrum.

-

Appearance: A very broad absorption band from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. The C=O stretch of the carboxylic acid will likely overlap with the existing pyridone C=O stretch, potentially causing a broadening of the peak around 1650-1710 cm⁻¹.

-

Summary of Expected Analytical Data

The table below summarizes the key predicted data points for the successful synthesis of 5-Decyano-5-Carboxymilrinone, contrasted with the known data for Milrinone.

| Parameter | Milrinone (Starting Material) | 5-Decyano-5-Carboxymilrinone (Target Product) | Rationale for Change |

| Molecular Formula | C₁₂H₉N₃O | C₁₂H₈N₂O₃ | Hydrolysis of -CN to -COOH. |

| Molecular Weight | 211.22 g/mol [4] | 230.20 g/mol | Net addition of H₂O and loss of N, gain of O₂. |

| Expected MS (ESI+) | m/z 212.1 [M+H]⁺[18] | m/z 231.2 [M+H]⁺ | Protonation of the target molecule. |

| HPLC Retention Time | Higher (less polar) | Lower (more polar) | Introduction of the highly polar carboxylic acid group. |

| Key ¹H NMR Signal | N/A | Broad singlet, δ > 12 ppm | Appearance of the -COOH proton. |

| Key ¹³C NMR Signal | Singlet, δ ≈ 118 ppm (-C≡N) | Singlet, δ ≈ 170 ppm (-COOH) | Conversion of nitrile carbon to carboxylic acid carbon. |

| Key IR Absorption (cm⁻¹) | Sharp peak, ≈ 2230 cm⁻¹ (-C≡N) | Broad peak, ≈ 2500-3300 cm⁻¹ (-OH) | Disappearance of nitrile and appearance of carboxylic acid O-H stretch. |

Discussion and Future Perspectives

This guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of 5-Decyano-5-Carboxymilrinone. The successful execution of these protocols would yield a novel compound with significant potential. The primary value of this analog lies in its altered physicochemical properties and the introduction of a reactive carboxylic acid handle.

Future work should focus on several key areas:

-

Biological Evaluation: The primary objective would be to assess the PDE3 inhibitory activity of the new compound in vitro to determine if the modification affects its potency and selectivity.

-

Pharmacokinetic Profiling: In vivo studies would be necessary to characterize its absorption, distribution, metabolism, and excretion (ADME) profile and compare it to that of milrinone.

-

Prodrug Synthesis: The carboxylic acid group is an ideal point for derivatization. Esterification could be explored to create a library of prodrugs with varying lipophilicity to potentially enhance oral bioavailability.

The synthesis of 5-Decyano-5-Carboxymilrinone represents a logical and promising step in the ongoing effort to expand the therapeutic utility of the bipyridine class of cardiotonic agents.

References

-

(PDF) Properties and synthesis of milrinone - ResearchGate. [Link]

-

A clinical assay for the measurement of milrinone in plasma by HPLC mass spectrometry. [Link]

-

Development and validation of a RP-HPLC method for Milrinone quantification using analytical quality by design principles: stability, precision, and method optimization. [Link]

-

A sensitive and specific high performance liquid chromatographic assay for milrinone in rat and human plasma using a commercially available internal standard and low sample volume. - University of Alberta. [Link]

-

A specific and sensitive HPLC-MS/MS micromethod for milrinone plasma levels determination after inhalation in cardiac patients - PubMed. [Link]

-

Development and validation of a RP-HPLC method for Milrinone quantification using analytical quality by design principles: stability, precision, and method optimization - Taylor & Francis Online. [Link]

-

High performance liquid chromatography using UV detection for the quantification of milrinone in plasma: improved sensitivity for inhalation - PubMed. [Link]

-

Milrinone therapeutic drug monitoring in a pediatric population: Development and validation of a quantitative liquid chromatography-tandem mass spectrometry method - PubMed. [Link]

-

Milrinone | C12H9N3O - PubChem - NIH. [Link]

-

Development and Validation of Analytical Methods for the Estimation of Milrinone Lactate. [Link]

-

Milrinone therapeutic drug monitoring in a pediatric population: Development and validation of a quantitative liquid chromatography-tandem mass spectrometry method | Request PDF - ResearchGate. [Link]

-

Milrinone in advanced heart failure: dose and therapeutic monitor outside intensive care unit. [Link]

-

1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF - ResearchGate. [Link]

-

Synthesis of milrinone analogues | Download Scientific Diagram - ResearchGate. [Link]

- CN103288725A - Method for synthesising milrinone - Google P

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. [Link]

-

New milrinone analogues: in vitro study of structure-activity relationships for positive inotropic effect, antagonism towards endogenous adenosine, and inhibition of cardiac type III phosphodiesterase - PubMed. [Link]

-

hydrolysis of nitriles - Chemguide. [Link]

-

Carboxylic acids and Nitriles - Philadelphia University. [Link]

- CN1253439C - Process for preparing milrinone - Google P

-

Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry. [Link]

-

Analysis of milrinone in plasma using solid-phase extraction and high-performance liquid chromatography - PubMed. [Link]

-

Milrinone | Deranged Physiology. [Link]

- CN104422738A - Method for separating and analyzing milrinone - Google P

-

Structure-Activity Relationships of Milrinone Analogs Determined in Vitro in a Rabbit Heart Membrane Ca2+-ATPase Model | Journal of Medicinal Chemistry - ACS Publications. [Link]

- CN103288725B - Method for synthesising milrinone - Google P

-

Milrinone. [Link]

- CN108440395A - A kind of preparation method of milrinone impurity - Google P

-

Myocardial Actions of Milrinone: Characterization of Its Mechanism of Action - PubMed - NIH. [Link]

-

Milrinone | C 12 H 10 N 3 O | MD Topology | NMR | X-Ray. [Link]

-

Milrinone - StatPearls - NCBI Bookshelf - NIH. [Link]

-

Synthesis, Reactions, and Antiviral Activity of 6′-Amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile | Request PDF - ResearchGate. [Link]

-

New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - MDPI. [Link]

-

A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity - PubMed. [Link]

-

Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I) - NIH. [Link]

-

(PDF) A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Milrinone | C12H9N3O | CID 4197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. labeling.pfizer.com [labeling.pfizer.com]

- 5. Myocardial actions of milrinone: characterization of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. New milrinone analogues: in vitro study of structure-activity relationships for positive inotropic effect, antagonism towards endogenous adenosine, and inhibition of cardiac type III phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. CN103288725A - Method for synthesising milrinone - Google Patents [patents.google.com]

- 12. CN1253439C - Process for preparing milrinone - Google Patents [patents.google.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. tandfonline.com [tandfonline.com]

- 15. A sensitive and specific high performance liquid chromatographic assay for milrinone in rat and human plasma using a commercially available internal standard and low sample volume. [sites.ualberta.ca]

- 16. High performance liquid chromatography using UV detection for the quantification of milrinone in plasma: improved sensitivity for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A clinical assay for the measurement of milrinone in plasma by HPLC mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A specific and sensitive HPLC-MS/MS micromethod for milrinone plasma levels determination after inhalation in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijprajournal.com [ijprajournal.com]

"5-Decyano-5-Carboxymilrinone chemical properties and structure"

An In-depth Technical Guide on 5-Decyano-5-Carboxymilrinone: Chemical Properties and Structure

Introduction and Rationale

This technical guide provides a comprehensive overview of 5-Decyano-5-Carboxymilrinone, a known impurity and derivative of the potent cardiotonic agent, Milrinone. This document is intended for researchers, scientists, and professionals in drug development and quality control who require a detailed understanding of this compound's chemical and structural properties.

Overview of Milrinone as a Phosphodiesterase 3 (PDE3) Inhibitor

Milrinone is a bipyridine derivative that functions as a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme primarily found in cardiac and vascular smooth muscle cells.[1] By inhibiting PDE3, milrinone prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.[2] In cardiac muscle, this results in a positive inotropic effect (increased contractility), while in vascular smooth muscle, it leads to vasodilation.[3] This dual action makes milrinone a valuable therapeutic agent for the short-term management of acute decompensated heart failure.[4]

The Significance of Impurity Profiling in Drug Development

The identification and characterization of impurities in active pharmaceutical ingredients (APIs) are critical aspects of drug development and manufacturing. Regulatory agencies mandate strict control over impurity levels to ensure the safety and efficacy of pharmaceutical products. Understanding the chemical structure, properties, and potential biological activity of impurities is essential for developing robust analytical methods for their detection and for assessing any potential toxicological risks.

Introduction to 5-Decyano-5-Carboxymilrinone

5-Decyano-5-Carboxymilrinone is recognized as an impurity of Milrinone.[4] Structurally, it differs from the parent compound by the substitution of the nitrile (cyano) group at the 5-position of the bipyridine ring with a carboxylic acid group. This modification significantly alters the electronic and steric properties of the molecule, which is expected to have a profound impact on its biological activity.

Chemical Structure and Physicochemical Properties

Chemical Structure and Nomenclature

-

IUPAC Name: 1,6-Dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carboxylic acid

-

Synonyms: 2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxylic acid, Milrinone Impurity 12[4]

-

CAS Number: 80047-38-7

-

Chemical Formula: C₁₂H₁₀N₂O₃

-

Molecular Weight: 230.22 g/mol

The structure consists of a bipyridine core, with a methyl group at the 2-position, a keto group at the 6-position, and a carboxylic acid group at the 5-position of the pyridinone ring.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 5-Decyano-5-Carboxymilrinone is presented in the table below.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | Generic Data |

| Melting Point | >255°C (decomposes) | [5] |

| Solubility | Soluble in DMSO (slightly), Methanol (slightly, heated) | Generic Data |

| pKa | Data not available (predicted acidic due to carboxylic acid, and basic due to pyridine nitrogen) | N/A |

Spectral Characterization

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 5-Decyano-5-Carboxymilrinone are not widely available in the public domain. For researchers requiring definitive identification, it is recommended to acquire these spectra.

-

¹H NMR & ¹³C NMR: Would confirm the bipyridine ring structure, the presence of the methyl group, and the absence of the cyano carbon. The chemical shifts would be influenced by the electron-withdrawing carboxylic acid group.

-

IR Spectroscopy: Would show characteristic peaks for the carboxylic acid C=O and O-H stretching, as well as the amide-like C=O in the pyridinone ring.

-

Mass Spectrometry: Would confirm the molecular weight of 230.22 g/mol and provide fragmentation patterns useful for structural elucidation.

Synthesis and Purification

Plausible Synthetic Pathway: Hydrolysis of Milrinone

The most direct synthetic route to 5-Decyano-5-Carboxymilrinone is through the hydrolysis of the nitrile group of Milrinone. This transformation can be achieved under either acidic or basic conditions, which cleaves the carbon-nitrogen triple bond to form a carboxylic acid.[6][7]

Proposed Experimental Protocol for Synthesis

This protocol is a generalized procedure based on standard organic chemistry principles for nitrile hydrolysis.[7][8] Optimization and validation would be required for specific applications.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Milrinone in a suitable solvent (e.g., ethanol/water mixture).

-

Hydrolysis: Add a strong acid (e.g., concentrated sulfuric or hydrochloric acid) or a strong base (e.g., sodium hydroxide solution) to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or HPLC).

-

Workup (Acidic Hydrolysis): Cool the reaction mixture and neutralize with a base to precipitate the product.

-

Workup (Basic Hydrolysis): Cool the reaction mixture and acidify with a strong acid to precipitate the carboxylic acid product.

-

Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water or DMSO/water) to obtain the purified 5-Decyano-5-Carboxymilrinone.

Purification and Characterization Workflow

Caption: Workflow for synthesis and characterization.

Analytical Methodologies

Overview of Analytical Techniques

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the separation and quantification of Milrinone and its impurities.[9] The use of a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) provides good resolution.

Recommended HPLC-UV Method for Quantification

The following is a starting point for a validated HPLC method for the analysis of 5-Decyano-5-Carboxymilrinone.

-

Column: Agilent ZORBAX Rx-C8 (250 x 4.6 mm, 5 µm) or equivalent[9]

-

Mobile Phase: Acetonitrile and a phosphate buffer (e.g., pH 4.0) in a gradient or isocratic elution.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at approximately 220 nm[9]

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-35°C

Method Validation Parameters

A validated analytical method should adhere to ICH guidelines and demonstrate the following:[10][11]

| Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. |

| Accuracy | The closeness of the test results to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |

LC-MS/MS for Structural Confirmation

For definitive identification, especially in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended. This technique provides molecular weight information and fragmentation data that can confirm the identity of the impurity peak observed in the HPLC analysis.

Biological Activity and Toxicological Profile

The Role of the Cyano Group in Milrinone's PDE3 Inhibition

The nitrile group in Milrinone is a key feature for its potent and selective inhibition of PDE3. This group likely participates in hydrogen bonding or other interactions within the active site of the enzyme. The replacement of this group with a bulkier and electronically different carboxylic acid group is expected to significantly reduce or abolish its inhibitory activity.

Assessment of 5-Decyano-5-Carboxymilrinone Activity

Proposed In Vitro Assay for PDE3 Inhibition

To definitively determine the biological activity, an in vitro PDE3 inhibition assay could be performed. This would involve isolating the PDE3 enzyme and measuring its activity in the presence of varying concentrations of 5-Decyano-5-Carboxymilrinone. The results would be expressed as an IC₅₀ value, which could be compared to that of Milrinone.

Signaling Pathway of the Parent Compound, Milrinone

The following diagram illustrates the established signaling pathway for Milrinone. As an inactive impurity, 5-Decyano-5-Carboxymilrinone is not expected to significantly interact with this pathway.

Caption: Milrinone's mechanism of action via PDE3 inhibition.

Conclusion

5-Decyano-5-Carboxymilrinone is a well-defined impurity of the API Milrinone. Its chemical structure and basic physicochemical properties are known. While a specific synthesis protocol and detailed spectral and biological activity data are not widely published, this guide provides a strong foundation for its synthesis, analysis, and understanding based on established chemical principles and data from the parent compound. For drug development and quality control purposes, the use of validated HPLC methods is crucial for monitoring and controlling the levels of this impurity in Milrinone drug products.

References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide.

Sources

- 1. picmonic.com [picmonic.com]

- 2. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. veeprho.com [veeprho.com]

- 5. 2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxylic acid | 80047-38-7 [chemicalbook.com]

- 6. Methods of preparing synthesising carboxylic acids reagents conditions equations procedure description advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. scienggj.org [scienggj.org]

- 11. researchgate.net [researchgate.net]

- 12. derangedphysiology.com [derangedphysiology.com]

"mechanism of action of 5-Decyano-5-Carboxymilrinone"

An In-depth Technical Guide to the Mechanism of Action of Milrinone Analogs: The Case of 5-Decyano-5-Carboxymilrinone

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for milrinone and its derivatives, with a conceptual focus on 5-Decyano-5-Carboxymilrinone. As direct information on this specific analog is not prevalent in public literature, this document establishes its mechanistic framework based on the well-documented pharmacology of its parent compound, milrinone, a potent and selective phosphodiesterase 3 (PDE3) inhibitor. The guide elucidates the molecular interactions with PDE3, the subsequent impact on cyclic nucleotide signaling cascades, and the resulting physiological effects on cardiac myocytes, vascular smooth muscle, and platelets. Furthermore, it furnishes detailed, field-proven experimental protocols for researchers to validate and quantify these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this class of compounds.

The Landscape of Phosphodiesterase Inhibition

The cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signal transduction by hydrolyzing the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] This superfamily is divided into 11 distinct families (PDE1 to PDE11) based on gene sequence, substrate specificity, and regulatory properties.[1][2] Their tissue-specific expression and compartmentalization within cells allow for precise control over cyclic nucleotide signaling, making them attractive targets for therapeutic intervention in a range of diseases.[3]

Among these, Phosphodiesterase 3 (PDE3) is a key regulator of cardiovascular function. It possesses the unique characteristic of being competitively inhibited by cGMP while primarily hydrolyzing cAMP.[1] PDE3 is prominently expressed in cardiac myocytes, vascular smooth muscle cells, and platelets, positioning it as a central node in the regulation of cardiac contractility, vascular tone, and hemostasis.[3][4] Inhibitors of PDE3, such as milrinone, are therefore valuable pharmacological tools and therapeutic agents, particularly in the context of acute heart failure.[5]

Core Mechanism of Action: Selective Inhibition of Phosphodiesterase 3 (PDE3)

The primary mechanism of action for milrinone and its analogs, including the conceptual 5-Decyano-5-Carboxymilrinone, is the selective inhibition of the PDE3 enzyme. This action disrupts the normal degradation of cAMP, leading to its accumulation within the cell.

The Role of PDE3 in cAMP Signaling

In the basal state, cellular levels of cAMP are tightly balanced by its synthesis via adenylyl cyclase and its degradation by PDEs. PDE3 is a major contributor to cAMP hydrolysis in the cardiovascular system.[5] By inhibiting PDE3, milrinone analogs effectively remove a key "brake" on the cAMP signaling pathway. This leads to an elevation of intracellular cAMP concentrations, which in turn activates downstream effectors, most notably Protein Kinase A (PKA).[3]

The activation of PKA initiates a phosphorylation cascade that mediates the diverse physiological effects of PDE3 inhibition.[3] The specificity of the response is dictated by the cell type and the specific proteins that are phosphorylated.

Downstream Cellular and Physiological Consequences

The elevation of intracellular cAMP triggers distinct physiological responses in different cardiovascular tissues.

Cardiac Myocytes: Enhanced Inotropy and Lusitropy

In heart muscle cells, the increase in cAMP and subsequent PKA activation leads to the phosphorylation of several key proteins involved in excitation-contraction coupling:

-

L-type Calcium Channels: Phosphorylation increases calcium influx into the cell during an action potential.

-

Ryanodine Receptors (RyR2): PKA phosphorylation enhances the release of calcium from the sarcoplasmic reticulum (SR).[3]

-

Phospholamban (PLN): When phosphorylated, PLN dissociates from the SR Ca²⁺-ATPase (SERCA2a), increasing its activity. This accelerates the reuptake of calcium into the SR, leading to faster relaxation (lusitropy).

The combined effect of increased calcium availability and faster reuptake results in a more forceful and briefer contraction, known as a positive inotropic effect.[3][5] This is highly beneficial in acute decompensated heart failure.[5]

Vascular Smooth Muscle: Vasodilation

Unlike in cardiac muscle, an increase in cAMP in vascular smooth muscle cells promotes relaxation.[5] PKA activation leads to the phosphorylation of proteins that cause:

-

Sequestration of intracellular calcium.

-

Inhibition of myosin light-chain kinase (MLCK), the enzyme responsible for smooth muscle contraction.

This results in vasodilation, which reduces both the preload and afterload on the heart. This arterial and venous dilation contributes significantly to the therapeutic efficacy of PDE3 inhibitors in heart failure by decreasing the workload on the failing ventricle.[5]

Platelets: Anti-aggregation Effects

PDE3 is the dominant PDE isoform in platelets, where cAMP acts as a potent inhibitor of platelet aggregation.[4] By preventing cAMP breakdown, milrinone analogs can suppress platelet activation and aggregation.[4] This mechanism is the basis for the use of the PDE3 inhibitor cilostazol in treating intermittent claudication.[4][5]

Experimental Protocols for Mechanistic Elucidation

To characterize the mechanism of a novel milrinone analog like 5-Decyano-5-Carboxymilrinone, a series of well-defined experiments are required. The following protocols provide a robust framework for this validation.

Protocol: Determination of PDE3 Inhibitory Potency (IC₅₀)

This protocol determines the concentration of the inhibitor required to reduce the activity of the PDE3 enzyme by 50%.

Objective: To quantify the potency of the test compound as a PDE3 inhibitor.

Materials:

-

Recombinant human PDE3 enzyme.

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[6]

-

[³H]-cAMP (radiolabeled substrate).

-

Test compound (5-Decyano-5-Carboxymilrinone) at various concentrations.

-

Snake venom nucleotidase (Crotalus atrox).[1]

-

Anion-exchange resin (e.g., Dowex).

-

Scintillation fluid and counter.

Methodology:

-

Reaction Setup: In separate tubes, prepare a reaction mixture containing the assay buffer, a fixed concentration of recombinant PDE3, and varying concentrations of the test compound (e.g., from 1 nM to 100 µM). Include a control with no inhibitor.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for 10-15 minutes at 37°C.

-

Initiate Reaction: Start the enzymatic reaction by adding a fixed concentration of [³H]-cAMP (typically 1 µM).[1] Incubate for a defined period (e.g., 20 minutes) at 37°C, ensuring the reaction remains in the linear range (less than 20% substrate hydrolysis).

-

Terminate Reaction: Stop the reaction by boiling the tubes for 2 minutes or by adding a stop solution (e.g., 50 mM EDTA).[1]

-

Nucleotide Conversion: Add snake venom nucleotidase to each tube to convert the [³H]-5'-AMP product into [³H]-adenosine. Incubate for 10 minutes at 37°C.

-

Separation: Add an anion-exchange resin slurry to each tube. The resin binds the unreacted, negatively charged [³H]-cAMP, while the neutral [³H]-adenosine product remains in the supernatant.

-

Quantification: Centrifuge the tubes. Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol: Measurement of Intracellular cAMP Levels

This protocol measures the direct effect of the inhibitor on cAMP accumulation in a relevant cell type.

Objective: To confirm that PDE3 inhibition by the test compound leads to an increase in intracellular cAMP.

Materials:

-

Cultured cells expressing PDE3 (e.g., human platelets, cardiac myocytes, or a suitable cell line).

-

Cell culture medium.

-

Adenylyl cyclase activator (e.g., Forskolin).

-

Test compound (5-Decyano-5-Carboxymilrinone).

-

Lysis buffer.

-

Commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

Methodology:

-

Cell Plating: Plate cells in a multi-well plate and grow to desired confluency.

-

Pre-treatment: Wash cells with a serum-free medium. Pre-treat the cells with various concentrations of the test compound for 30 minutes.

-

Stimulation: Stimulate the cells with an adenylyl cyclase activator like forskolin for 15 minutes to induce cAMP production. A non-stimulated control should be included.

-

Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with the assay kit.

-

cAMP Quantification: Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit. This typically involves incubating the cell lysate with assay reagents and reading the output on a plate reader.

-

Data Analysis: Normalize the cAMP concentration to the total protein content in each well. Plot the cAMP concentration against the concentration of the test compound to demonstrate a dose-dependent increase.

Quantitative Data Summary

The inhibitory effect of PDE3 inhibitors is concentration-dependent and can be influenced by experimental conditions such as temperature. The table below presents representative data for milrinone, the parent compound.

| Temperature (°C) | Milrinone IC₅₀ for cGMP Efflux (µM) |

| 37 | 22.84 ± 1.52 |

| 24 | 8.62 ± 2.69 |

| 20 | 7.35 ± 3.51 |

| Data derived from studies on cyclic nucleotide efflux, which is related to PDE inhibition.[6] |

Summary and Future Directions

The mechanism of action of 5-Decyano-5-Carboxymilrinone is predicated on its function as a selective inhibitor of phosphodiesterase 3. This inhibition leads to an accumulation of intracellular cAMP, resulting in positive inotropic and vasodilatory effects, which are therapeutically beneficial in managing acute heart failure. The experimental protocols outlined in this guide provide a clear path for confirming and quantifying this mechanism.

Future research should focus on determining the precise IC₅₀ and selectivity profile of 5-Decyano-5-Carboxymilrinone against all PDE families. Furthermore, studies in cellular and animal models of heart failure are necessary to validate its therapeutic potential and safety profile compared to existing PDE3 inhibitors like milrinone. Understanding the specific structure-activity relationships conferred by the de-cyano and carboxy modifications will be crucial for the rational design of next-generation cardiovascular drugs.

References

-

Skarstein, M., et al. (2022). Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate. Frontiers in Cardiovascular Medicine. [Link]

-

Trawally, M., et al. (2023). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. Journal of Research in Pharmacy. [Link]

-

Lugnier, C. (Ed.). (2005). Phosphodiesterase Methods and Protocols. Humana Press. [Link]

-

Klabunde, R.E. (n.d.). Phosphodiesterase Inhibitors. CVPharmacology. [Link]

-

Trawally, M., et al. (2023). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. DergiPark. [Link]

-

San-Juan, R., et al. (2009). Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts. Journal of Cardiovascular Pharmacology. [Link]

-

Movsesian, M.A., & Kass, D.A. (2003). Therapeutic potential of phosphodiesterase 5 inhibition for cardiovascular disease. Circulation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 6. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of 5-Decyano-5-Carboxymilrinone

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Milrinone Analogues

Milrinone, a potent and selective phosphodiesterase 3 (PDE3) inhibitor, has long been a cornerstone in the management of acute decompensated heart failure. Its positive inotropic and vasodilatory effects are well-documented, stemming from its ability to increase intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac and vascular smooth muscle cells. The study of milrinone's analogues and impurities is of paramount importance for two primary reasons: firstly, to understand the structure-activity relationships (SAR) that govern its therapeutic effects, and secondly, to ensure the safety and efficacy of the parent drug by characterizing any potential biological activity of its related substances. 5-Decyano-5-Carboxymilrinone is a known impurity of Milrinone, and this guide aims to provide a comprehensive, albeit predictive, pharmacological profile of this compound based on established SAR principles of milrinone analogues.

Predicted Pharmacological Profile of 5-Decyano-5-Carboxymilrinone

Mechanism of Action: A Tale of Two Moieties

The core bipyridine structure of 5-Decyano-5-Carboxymilrinone suggests a retained affinity for the PDE3 enzyme. However, the replacement of the cyano group at the 5-position with a carboxyl group is predicted to significantly alter its inhibitory potential. Structure-activity relationship studies of milrinone analogues have demonstrated that the electronic and steric properties of the substituent at the 5-position are critical for potent PDE3 inhibition.[1][2]

The cyano group in milrinone is a strong electron-withdrawing group, contributing to the overall electronic profile of the molecule that favors interaction with the active site of PDE3. The substitution with a carboxyl group, which is also electron-withdrawing but can ionize at physiological pH, introduces a negative charge. This alteration could either enhance or hinder the binding to the enzyme, depending on the specific amino acid residues at the binding site. It is hypothesized that the carboxyl group may lead to a decrease in PDE3 inhibitory activity compared to milrinone.

Pharmacodynamics: Extrapolating Inotropic and Vasodilatory Effects

The primary pharmacodynamic effects of milrinone are a direct consequence of PDE3 inhibition. Therefore, the predicted inotropic and vasodilatory effects of 5-Decyano-5-Carboxymilrinone are directly linked to its presumed PDE3 inhibitory potency. Assuming a reduced but not completely abolished affinity for PDE3, it is plausible that this analogue would exhibit weaker positive inotropic and vasodilatory effects than the parent compound. The increased cAMP levels resulting from any residual PDE3 inhibition would still be expected to activate protein kinase A, leading to phosphorylation of calcium channels and subsequent increased myocardial contractility, as well as relaxation of vascular smooth muscle.

Pharmacokinetics: The Influence of a Carboxyl Group

The introduction of a carboxylic acid moiety is expected to have a profound impact on the pharmacokinetic profile of the molecule.

-

Absorption and Distribution: The increased polarity due to the carboxyl group will likely decrease its oral bioavailability and may alter its volume of distribution compared to milrinone.

-

Metabolism: The carboxyl group provides a potential site for phase II conjugation reactions, such as glucuronidation, which could lead to more rapid metabolism and clearance.

-

Excretion: It is anticipated that 5-Decyano-5-Carboxymilrinone and its metabolites would be primarily excreted via the renal route, similar to milrinone.

Synthesis and Characterization

The formation of 5-Decyano-5-Carboxymilrinone as an impurity likely occurs during the synthesis of milrinone. One plausible route is the hydrolysis of the 5-cyano group under certain reaction conditions.[3] The synthesis of milrinone often involves the condensation of 1-(4-pyridinyl)-2-propanone with ethoxymethylenemalononitrile.[3] Variations in pH and temperature during this process or subsequent purification steps could lead to the formation of the carboxymilrinone derivative.

For the definitive identification and characterization of this impurity, a combination of analytical techniques is essential. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would be the methods of choice to confirm its structure and purity.[4]

Experimental Protocols for Pharmacological Evaluation

To empirically determine the pharmacological profile of 5-Decyano-5-Carboxymilrinone, the following experimental protocols are recommended.

In Vitro PDE3 Inhibition Assay

This assay will quantify the direct inhibitory effect of the compound on the PDE3 enzyme.

Principle: The assay measures the hydrolysis of a fluorescently labeled cAMP substrate by the PDE3 enzyme. An inhibitor will prevent this hydrolysis, resulting in a measurable change in fluorescence.[5]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 5-Decyano-5-Carboxymilrinone in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and a known PDE3 inhibitor (e.g., milrinone) as a positive control.

-

Prepare a solution of recombinant human PDE3 enzyme in assay buffer.

-

Prepare a solution of fluorescently labeled cAMP substrate.

-

-

Assay Procedure:

-

Add the test compound dilutions, positive control, and a vehicle control to the wells of a microplate.

-

Add the PDE3 enzyme solution to each well and incubate to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorescent cAMP substrate.

-

Incubate the plate at room temperature, protected from light.

-

Stop the reaction and measure the fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

-

Evaluation of Inotropic Effects on Isolated Cardiac Tissue

This experiment will assess the functional consequence of PDE3 inhibition on cardiac muscle contractility.

Principle: The force of contraction of isolated cardiac muscle preparations (e.g., papillary muscle or atrial strips) is measured in response to the application of the test compound.[6][7]

Step-by-Step Methodology:

-

Tissue Preparation:

-

Isolate cardiac tissue (e.g., papillary muscle) from a suitable animal model (e.g., guinea pig or rat).

-

Mount the tissue in an organ bath containing oxygenated Krebs-Henseleit solution at a constant temperature.

-

Attach one end of the muscle to a force transducer to record isometric contractions.

-

-

Experimental Protocol:

-

Allow the tissue to equilibrate until a stable baseline contraction is achieved.

-

Administer increasing concentrations of 5-Decyano-5-Carboxymilrinone to the organ bath in a cumulative manner.

-

Record the changes in the force of contraction at each concentration.

-

Use a known inotropic agent (e.g., milrinone or isoproterenol) as a positive control.

-

-

Data Analysis:

-

Measure the peak tension developed at each concentration of the test compound.

-

Express the inotropic response as a percentage of the maximal response to the positive control.

-

Construct a concentration-response curve and determine the EC50 value (the concentration that produces 50% of the maximal effect).

-

Data Presentation and Visualization

Comparative Pharmacological Profile

| Parameter | Milrinone | 5-Decyano-5-Carboxymilrinone (Predicted) |

| Mechanism of Action | Selective PDE3 Inhibitor | Likely weak PDE3 Inhibitor |

| Inotropic Effect | Positive | Weakly positive |

| Vasodilatory Effect | Present | Weakly present |

| Oral Bioavailability | Moderate | Low |

| Metabolism | Primarily O-glucuronidation | Potential for glucuronidation at the carboxyl group |

| Excretion | Renal | Likely Renal |

Signaling Pathway and Experimental Workflow

Caption: The cAMP signaling pathway in cardiomyocytes and the inhibitory action of Milrinone/analogues on PDE3.

Caption: Experimental workflow for the in vitro PDE3 inhibition assay.

Conclusion and Future Directions

The pharmacological profile of 5-Decyano-5-Carboxymilrinone is predicted to be that of a weak PDE3 inhibitor with consequently attenuated inotropic and vasodilatory effects compared to milrinone. The introduction of a carboxyl group is expected to significantly alter its pharmacokinetic properties, likely leading to reduced bioavailability and faster clearance.

It is imperative to emphasize that this profile is largely extrapolated from the known structure-activity relationships of milrinone analogues. Therefore, experimental validation through the detailed protocols provided in this guide is essential to definitively characterize the pharmacological and toxicological properties of this impurity. Future research should focus on the synthesis of a pure standard of 5-Decyano-5-Carboxymilrinone to enable these crucial studies. A thorough understanding of the biological activity of all related substances is fundamental to ensuring the quality, safety, and efficacy of milrinone as a therapeutic agent.

References

- Alousi, A. A., et al. (1991). In vitro and in vivo cardioprotective effects of milrinone, a potent phosphodiesterase III inhibitor. Journal of Cardiovascular Pharmacology, 18(4), 546-555.

- Sircar, I., et al. (1986). Cardiotonic agents. 6. Synthesis and structure-activity relationships of a new series of 5-substituted 3,4'-bipyridin-6(1H)-ones, potent phosphodiesterase III inhibitors. Journal of Medicinal Chemistry, 29(10), 2048-2055.

- Not available.

- Not available.

-

Related substances of milrinone injection. (2015). Chinese Journal of New Drugs, (19), 2271. Retrieved from [Link]

-

Mirković, J. M., et al. (2014). Properties and synthesis of milrinone. Journal of the Serbian Chemical Society, 79(10), 1185-1202. Retrieved from [Link]

-

Veeprho. Milrinone Impurities and Related Compound. Retrieved from [Link]

- Google Patents. (2015). Method for separating and analyzing milrinone.

-

BPS Bioscience. PDE3B Assay Kit. Retrieved from [Link]

- Scholz, H. (1984). The effectiveness of inotropic agents in isolated cardiac preparations from the human heart. Journal of Molecular and Cellular Cardiology, 16(11), 931-940.

-

International Journal of Pharmaceutical Research and Applications. (2024). Development and Validation of Analytical Methods for the Estimation of Milrinone Lactate. Retrieved from [Link]

- Not available.

-

SciSpace. Properties and synthesis of milrinone. Retrieved from [Link]

- Not available.

- Google Patents. (2018). A kind of preparation method of milrinone impurity.

- Ge, Z. D., et al. (2017). Effects of commonly used inotropes on myocardial function and oxygen consumption under constant ventricular loading conditions.

-

Pharmaffiliates. Milrinone-impurities. Retrieved from [Link]

- Selli, M., et al. (2022). Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate. Frontiers in Cardiovascular Medicine, 9, 886935.

-

JoVE. (2022). Assessment of Cardiac Function & Energetics: Isolated Mouse Hearts l Protocol Preview. Retrieved from [Link]

-

DergiPark. (2023). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. Retrieved from [Link]

-

ResearchGate. (2020). In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins. Retrieved from [Link]

- Not available.

- Not available.

Sources

- 1. New milrinone analogues: in vitro study of structure-activity relationships for positive inotropic effect, antagonism towards endogenous adenosine, and inhibition of cardiac type III phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inotropic agents. Synthesis and structure-activity relationships of new milrinone related cAMP PDE III inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Related substances of milrinone injection [jcpu.cpu.edu.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The effectiveness of inotropic agents in isolated cardiac preparations from the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of commonly used inotropes on myocardial function and oxygen consumption under constant ventricular loading conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Decyano-5-Carboxymilrinone as a Phosphodiesterase 3 Inhibitor

This guide provides a comprehensive technical overview of 5-Decyano-5-Carboxymilrinone, a novel analog of Milrinone, and its potential as a selective Phosphodiesterase 3 (PDE3) inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Therapeutic Promise of PDE3 Inhibition

Phosphodiesterase 3 (PDE3) inhibitors are a class of drugs that have significant applications in the management of acute heart failure and other cardiovascular conditions.[1][2] These agents exert their effects by preventing the breakdown of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cardiac and vascular smooth muscle cells.[3][4] The resulting increase in intracellular cAMP levels leads to two primary physiological responses: a positive inotropic effect (increased heart muscle contractility) and vasodilation (relaxation of blood vessels).[1][5]

Milrinone, a bipyridine derivative, is a well-established PDE3 inhibitor used in clinical practice.[6][7] Its chemical structure has been the basis for the development of numerous analogs with the aim of improving potency, selectivity, and pharmacokinetic profiles.[8][9][10] 5-Decyano-5-Carboxymilrinone represents a theoretical next-generation analog, designed to explore novel structure-activity relationships.

Mechanism of Action: The PDE3 Signaling Pathway

The therapeutic effects of 5-Decyano-5-Carboxymilrinone are rooted in its ability to selectively inhibit the PDE3 enzyme. In cardiac muscle, increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates calcium channels, leading to an increased influx of calcium ions and enhanced contractility.[11][12] In vascular smooth muscle, elevated cAMP levels lead to the inhibition of myosin light-chain kinase, resulting in vasodilation and a reduction in both preload and afterload on the heart.[3]

Caption: PDE3 Signaling Pathway and Point of Inhibition.

Synthesis and Structure of 5-Decyano-5-Carboxymilrinone

The synthesis of 5-Decyano-5-Carboxymilrinone is hypothesized to follow a multi-step reaction pathway, building upon established methods for creating milrinone analogs.[13] The core of this synthesis involves the construction of the bipyridine ring system, followed by functional group manipulations to introduce the decyano and carboxy moieties at the 5-position.

Hypothetical Synthetic Workflow:

-

Condensation Reaction: The initial step involves the condensation of a substituted pyridine derivative with a suitable partner to form the basic bipyridine scaffold.

-

Oxidation: The newly formed ring is then oxidized to create the pyridone structure characteristic of milrinone and its analogs.

-

Functional Group Interconversion: A key step is the conversion of a precursor functional group at the 5-position into the decyano and carboxy groups. This may involve a series of protection, activation, and substitution reactions.

-

Purification and Characterization: The final product is purified using chromatographic techniques and its structure confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Caption: Proposed Synthetic Workflow for 5-Decyano-5-Carboxymilrinone.

Experimental Characterization

A thorough in vitro and in vivo characterization is essential to determine the therapeutic potential of 5-Decyano-5-Carboxymilrinone.

In Vitro Assays:

-

PDE3 Inhibition Assay: The primary assay involves quantifying the inhibitory potency (IC50) of the compound against purified PDE3 enzyme. This is typically performed using a fluorescence-based or colorimetric assay that measures the breakdown of a labeled cAMP substrate.[14]

-

Selectivity Profiling: To assess its specificity, the compound should be tested against a panel of other phosphodiesterase isoforms (PDE1, PDE2, PDE4, PDE5, etc.). High selectivity for PDE3 is a desirable characteristic to minimize off-target effects.

-

Intracellular cAMP Measurement: Cell-based assays using cardiomyocytes or vascular smooth muscle cells are crucial to confirm that the compound can penetrate the cell membrane and increase intracellular cAMP levels. This can be measured using techniques like ELISA or FRET-based biosensors.

-

Isolated Tissue Assays: The functional effects of the compound on contractility and vasodilation can be assessed using isolated heart preparations (e.g., Langendorff-perfused heart) and isolated arterial rings, respectively.

In Vivo Studies:

-

Pharmacokinetic Analysis: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound are determined in animal models. This involves administering the compound and measuring its concentration in plasma and tissues over time.

-

Pharmacodynamic Evaluation: The in vivo efficacy of the compound is evaluated in animal models of heart failure or pulmonary hypertension. Key parameters to measure include cardiac output, blood pressure, and vascular resistance.

Caption: Comprehensive Experimental Workflow for Characterization.

Hypothetical Data and Discussion

The following table presents hypothetical data for 5-Decyano-5-Carboxymilrinone, based on the expected properties of a potent and selective PDE3 inhibitor.

| Parameter | 5-Decyano-5-Carboxymilrinone (Hypothetical) | Milrinone (Reference) |

| PDE3 IC50 (nM) | 5 - 15 | 200 - 400 |

| Selectivity (vs. PDE4) | >1000-fold | ~200-fold |

| Selectivity (vs. PDE5) | >1000-fold | ~500-fold |

| Increase in Intracellular cAMP | Significant | Moderate |

| Inotropic Effect (Isolated Heart) | Potent | Moderate |

| Vasodilatory Effect (Aortic Rings) | Potent | Moderate |

These hypothetical data suggest that 5-Decyano-5-Carboxymilrinone could be a more potent and selective PDE3 inhibitor than milrinone. The enhanced potency may be attributed to the novel substitutions at the 5-position, potentially leading to stronger interactions with the active site of the PDE3 enzyme. The increased selectivity would be a significant advantage, as it could reduce the risk of side effects associated with the inhibition of other PDE isoforms.

Conclusion and Future Directions

5-Decyano-5-Carboxymilrinone represents a promising, albeit currently theoretical, avenue for the development of next-generation PDE3 inhibitors. The proposed synthetic and experimental workflows provide a clear roadmap for its synthesis and characterization. If the hypothetical data holds true, this compound could offer a superior therapeutic profile compared to existing PDE3 inhibitors, with potential applications in a range of cardiovascular diseases. Further research is warranted to synthesize and evaluate this novel analog to validate its therapeutic potential.

References

-

PDE3 inhibitor - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Phosphodiesterase Inhibitors - CV Pharmacology. (n.d.). Retrieved January 14, 2026, from [Link]

- Abumoawad, A., & Sarris, M. (2023). Phosphodiesterase Inhibitors. In StatPearls.

- De Hert, S. G. (2006). Phosphodiesterase III inhibitors for heart failure.

- Fossa, P., Mosti, L., Menozzi, G., Banchi, F., & Giraldi, E. (1998). Inotropic agents. Synthesis and structure-activity relationships of new milrinone related cAMP PDE III inhibitors. Il Farmaco, 53(11-12), 747–755.

-

Patsnap Synapse. (2024, June 21). What are PDE3 inhibitors and how do they work? Retrieved January 14, 2026, from [Link]

- Bethke, T., & Erdmann, E. (1989). Phosphodiesterase inhibition and positive inotropic effects. Journal of Cardiovascular Pharmacology, 14 Suppl 3, S17-22.

-

ResearchGate. (n.d.). Properties and synthesis of milrinone. Retrieved January 14, 2026, from [Link]

- Alousi, A. A., & Johnson, D. C. (1986). Pharmacology of positive inotropic phosphodiesterase III inhibitors. Naunyn-Schmiedeberg's Archives of Pharmacology, 334(4), 484–492.

- Colucci, W. S. (1991). Acute positive inotropic intervention: the phosphodiesterase inhibitors. The American Heart Journal, 121(6 Pt 1), 1871–1875.

- Floreani, M., Fossa, P., Gessi, S., Mosti, L., Borea, P. A., & Dorigo, P. (2003). New milrinone analogues: in vitro study of structure-activity relationships for positive inotropic effect, antagonism towards endogenous adenosine, and inhibition of cardiac type III phosphodiesterase. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(2), 109–118.

- Borlaug, B. A. (2010). Role of Inotropic Agents in the Treatment of Heart Failure.

-

Deranged Physiology. (2023, December 18). Milrinone. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Inotropic agents. Synthesis and structure-activity relationships of new milrinone related cAMP PDE III inhibitors. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). New milrinone analogues: In vitro study of structure-activity relationships for positive inotropic effect, antagonism towards endogenous adenosine, and inhibition of cardiac type III phosphodiesterase. Retrieved January 14, 2026, from [Link]

-

Semantic Scholar. (n.d.). Phosphodiesterase-inhibiting properties of newer inotropic agents. Retrieved January 14, 2026, from [Link]

- Aeddula, N. R., & Kumar, P. (2023). Milrinone. In StatPearls.

-

PubChem. (n.d.). Milrinone. Retrieved January 14, 2026, from [Link]

-

Deranged Physiology. (n.d.). Milrinone. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Milrinone. Retrieved January 14, 2026, from [Link]

-

Ace Therapeutics. (n.d.). Development of PDE3 Inhibitors for Cardiovascular Diseases. Retrieved January 14, 2026, from [Link]

Sources

- 1. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 2. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]

- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 4. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Milrinone | C12H9N3O | CID 4197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Inotropic agents. Synthesis and structure-activity relationships of new milrinone related cAMP PDE III inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacology of positive inotropic phosphodiesterase III inhibitors [pubmed.ncbi.nlm.nih.gov]

- 12. Milrinone - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Development of PDE3 Inhibitors for Cardiovascular Diseases - Ace Therapeutics [acetherapeutics.com]

The Inotrope's Blueprint: A Technical Guide to the Structure-Activity Relationship of Novel Milrinone Analogues

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Milrinone, a selective phosphodiesterase 3 (PDE3) inhibitor, remains a cornerstone in the management of acute decompensated heart failure. Its dual action of positive inotropy and vasodilation offers significant hemodynamic benefits.[1] However, the quest for agents with an improved therapeutic window—maximizing efficacy while minimizing arrhythmogenic potential and other side effects—has spurred extensive research into novel analogues. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of these next-generation milrinone derivatives. We will dissect the intricate interplay between chemical structure and biological function, elucidating how modifications to the core bipyridine scaffold influence PDE3 inhibition, inotropic potency, and overall pharmacological profile. This document serves as a technical resource, offering not only a comprehensive SAR analysis but also detailed, field-proven experimental protocols to empower researchers in the rational design and evaluation of superior cardiotonic agents.

The Molecular Logic of Milrinone: Mechanism of Action and the Rationale for Analogue Development

Milrinone exerts its therapeutic effects by selectively inhibiting the PDE3 enzyme, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] By preventing cAMP degradation in cardiac and vascular smooth muscle cells, milrinone leads to an accumulation of this second messenger.

In the heart, elevated cAMP levels activate protein kinase A (PKA), which phosphorylates key proteins involved in calcium handling. This results in an increased influx of calcium ions into cardiomyocytes, leading to enhanced myocardial contractility (positive inotropy) and improved relaxation (lusitropy).[1] In vascular smooth muscle, increased cAMP promotes relaxation, causing vasodilation and a reduction in both preload and afterload.[1]

The primary motivation for developing milrinone analogues is to refine this mechanism. The goal is to dissociate the desired inotropic and vasodilatory effects from potential adverse effects, such as arrhythmias and hypotension. This can be achieved by designing molecules with greater selectivity for cardiac PDE3 isoforms, modulating their pharmacokinetic properties, or exploring secondary mechanisms of action that may contribute to a more favorable overall profile.

Signaling Pathway of Milrinone's Action

Caption: Milrinone's mechanism of action in cardiomyocytes and vascular smooth muscle.

Core Principles of the Structure-Activity Relationship in Milrinone Analogues

The bipyridine scaffold of milrinone is the key to its PDE3 inhibitory activity. SAR studies have revealed several critical structural features that govern potency and selectivity.

-

The Bipyridine Core and Conformational Rigidity: The relative orientation of the two pyridine rings is crucial for activity. A non-planar, or "twist," conformation is generally associated with higher potency.[2] This is often achieved by introducing substituents at the 2- or 2'-position of the bipyridine system.[2] This twisted conformation is thought to better mimic the anti conformation of cAMP, allowing for optimal binding to the active site of PDE3.[1]

-

Substituents on the Pyridone Ring:

-

Position 2: Small alkyl groups, such as the methyl group in milrinone, are often beneficial for potency, likely by inducing the aforementioned twist in the bipyridine core.[1]

-

Position 5: An electron-withdrawing group at this position is critical for activity. The cyano group in milrinone is a prime example. Replacement of the cyano group with other electron-withdrawing moieties, such as an acetyl group, has been explored, though often with a decrease in PDE3 inhibitory activity.[3]

-

Position 6: Modifications at this position can significantly impact lipophilicity and, consequently, the pharmacokinetic profile of the analogues.[4]

-

-

The 4-Pyridyl Moiety: Replacement of the 4-pyridyl group with other heterocyclic or carbocyclic rings has been a major focus of analogue design. The goal is often to improve selectivity, modulate secondary pharmacological activities (such as adenosine A1 receptor antagonism), or enhance pharmacokinetic properties. For instance, replacing the 4-pyridyl moiety with methoxycarbonyl or benzyloxycarbonyl groups has been shown to alter the balance between PDE3 inhibition and adenosine A1 receptor affinity.[3][5]

Quantitative SAR: A Data-Driven Approach

The following table summarizes the in vitro activity of a selection of milrinone analogues, illustrating the impact of specific structural modifications on PDE3 inhibition and adenosine A1 receptor affinity.

| Compound | R1 (Position 5) | R2 (Position 4) | PDE3 Inhibition (Ki, µM) | Adenosine A1 Receptor Affinity (Ki, nM) | Reference |

| Milrinone | -CN | 4-pyridyl | 3.80 | 550 | [3] |

| SF397 | -CN | -COOCH3 | 7.00 | ~600 | [3] |

| SF399 | -CN | -COOCH2Ph | 8.80 | ~600 | [3] |

| SF416 | -COCH3 | -COOCH3 | 35.00 | ~10,000 | [3] |

| SF419 | -COCH3 | -COOCH2Ph | 155.00 | ~2,000 | [3] |

Analysis: This data clearly demonstrates that the cyano group at position 5 is superior to the acetyl group for PDE3 inhibition. Furthermore, replacement of the 4-pyridyl moiety with ester groups, while maintaining some PDE3 inhibitory activity, significantly alters the affinity for the adenosine A1 receptor in some cases. This highlights the potential for tuning the pharmacological profile of these analogues through targeted chemical modifications.

Experimental Workflows for the Evaluation of Novel Milrinone Analogues

A robust and reproducible experimental cascade is essential for the successful development of new milrinone analogues. The following protocols are provided as a guide for the in vitro and ex vivo evaluation of these compounds.

Experimental Workflow Overview

Caption: A typical experimental workflow for the SAR study of milrinone analogues.

In Vitro PDE3 Inhibition Assay: Fluorescence Polarization Method

This protocol describes a homogenous, fluorescence polarization (FP)-based assay for determining the inhibitory potency of novel compounds against PDE3.

Principle: The assay utilizes a fluorescently labeled cAMP derivative (tracer). In the absence of an inhibitor, PDE3 hydrolyzes the tracer, and the resulting product binds to a larger binding agent, leading to a high FP signal. In the presence of an inhibitor, the tracer remains intact and tumbles freely, resulting in a low FP signal.

Materials:

-

Recombinant human PDE3

-

Fluorescently labeled cAMP (e.g., FAM-cAMP)

-

Binding agent

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds and reference inhibitor (Milrinone)

-

384-well black microplates

-

Microplate reader capable of FP measurements

Step-by-Step Protocol:

-

Compound Preparation: Prepare serial dilutions of test compounds and milrinone in assay buffer. The final DMSO concentration should not exceed 1%.

-